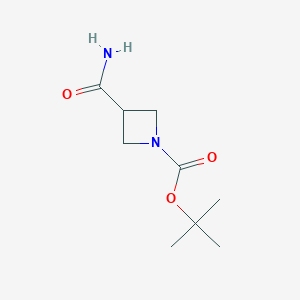

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQPVHOELDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612190 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486415-29-6 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional ring systems, enabling the exploration of novel chemical space. The incorporation of azetidine rings into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, as well as enhanced target affinity and selectivity.

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of the carbamoyl group provides a valuable handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and insights into the rationale behind the chosen methodologies.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been established for the efficient synthesis of this compound. The choice between these routes may be dictated by the availability of starting materials, scalability requirements, and the specific expertise of the research team.

Route 1 commences with the commercially available 1-Boc-azetidine-3-carboxylic acid, converting the carboxylic acid moiety to the primary amide in a single, high-yielding step. This approach is often favored for its directness and simplicity.

Route 2 employs a "protecting group" strategy, starting with the synthesis of the parent 3-azetidinecarboxamide, which is subsequently protected with a Boc group to yield the final product. This route can be advantageous if 3-azetidinecarboxamide or a suitable precursor is readily available or can be synthesized in-house cost-effectively.

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Amidation of 1-Boc-azetidine-3-carboxylic acid

This route is arguably the more straightforward of the two, leveraging the readily available starting material, 1-Boc-azetidine-3-carboxylic acid. The core of this synthesis is the efficient conversion of a carboxylic acid to a primary amide.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and ammonia to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. This is typically achieved using a peptide coupling reagent.

Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent.[1] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by ammonia. The use of HATU often leads to high yields and minimal side product formation.[2]

Ammonia Source: A solution of ammonia in an organic solvent, such as methanol or dioxane, is a convenient and effective source of the amine nucleophile.

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of this compound from 1-Boc-azetidine-3-carboxylic acid

Figure 2: Workflow for the amidation of 1-Boc-azetidine-3-carboxylic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Boc-azetidine-3-carboxylic acid | 201.22 | 5.0 g | 24.8 |

| HATU | 380.23 | 11.3 g | 29.8 |

| Diisopropylethylamine (DIPEA) | 129.24 | 8.7 mL | 49.6 |

| Ammonia (7N solution in MeOH) | 17.03 | ~10.6 mL | ~74.4 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Saturated aqueous NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of 1-Boc-azetidine-3-carboxylic acid (5.0 g, 24.8 mmol) in anhydrous N,N-dimethylformamide (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (8.7 mL, 49.6 mmol).

-

Add HATU (11.3 g, 29.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete activation of the carboxylic acid.

-

Slowly add a 7N solution of ammonia in methanol (~10.6 mL, ~74.4 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Route 2: Boc Protection of 3-Azetidinecarboxamide

This alternative route involves the initial synthesis of the unprotected 3-azetidinecarboxamide, followed by the introduction of the Boc protecting group onto the azetidine nitrogen.

Synthesis of 3-Azetidinecarboxamide Hydrochloride

A common precursor for this route is 3-cyanoazetidine hydrochloride, which can be synthesized from commercially available starting materials. The nitrile can then be hydrolyzed to the primary amide.

Causality Behind Experimental Choices:

Hydrolysis of the Nitrile: The conversion of a nitrile to a primary amide can be achieved under either acidic or basic conditions. However, stopping the reaction at the amide stage without further hydrolysis to the carboxylic acid can be challenging.[2] Milder conditions are generally preferred. A common method involves the use of an alkaline solution of hydrogen peroxide.[4]

Boc Protection of 3-Azetidinecarboxamide Hydrochloride

Once 3-azetidinecarboxamide hydrochloride is obtained, the Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O).

Causality Behind Experimental Choices:

Base: The reaction requires a base to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the reaction. Triethylamine is a common and effective choice.

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used for this transformation.

Experimental Protocol: Synthesis of this compound from 3-Azetidinecarboxamide Hydrochloride

Figure 3: Workflow for the Boc protection of 3-azetidinecarboxamide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Azetidinecarboxamide Hydrochloride | 136.57 | 3.0 g | 22.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.2 g | 24.2 |

| Triethylamine (TEA) | 101.19 | 6.2 mL | 44.0 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1M Hydrochloric acid (HCl) | - | As needed | - |

| Saturated aqueous NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a suspension of 3-azetidinecarboxamide hydrochloride (3.0 g, 22.0 mmol) in dichloromethane (100 mL) at room temperature, add triethylamine (6.2 mL, 44.0 mmol).

-

Stir the mixture for 15 minutes, then add di-tert-butyl dicarbonate (5.2 g, 24.2 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Amidation of 1-Boc-azetidine-3-carboxylic acid | Route 2: Boc Protection of 3-Azetidinecarboxamide |

| Starting Material Availability | 1-Boc-azetidine-3-carboxylic acid is commercially available but can be expensive. | 3-Azetidinecarboxamide hydrochloride may require in-house synthesis, but precursors are often more affordable. |

| Number of Steps | Fewer steps if starting from the Boc-protected acid. | More steps if 3-azetidinecarboxamide needs to be synthesized first. |

| Reagents | Utilizes peptide coupling reagents (e.g., HATU), which can be costly. | Employs more common and less expensive reagents (e.g., Boc₂O, TEA). |

| Scalability | Generally scalable, but the cost of the coupling reagent may be a factor on a large scale. | Potentially more cost-effective for large-scale synthesis if the starting material is prepared efficiently. |

| Overall Yield | Typically high-yielding for the amidation step. | Yields for the Boc protection are generally good, but the overall yield depends on the efficiency of the preceding steps. |

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer reliable and reproducible methods for the preparation of this compound. The choice of the optimal route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

The continued importance of the azetidine scaffold in drug discovery will undoubtedly drive further innovation in the synthesis of key building blocks like this compound. Future research may focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel functionalization strategies for the azetidine ring.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Khatri, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 133-144. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Carpino, L. A. (1966). Carbazic acid, tert-butyl ester. Organic Syntheses, 46, 15. Retrieved from [Link]

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Retrieved from [Link]

-

Zhang, G., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(5), 1261-1265. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15694. Retrieved from [Link]

-

Chanda, A., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3585-3588. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.dk]

- 4. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to tert-Butyl 3-carbamoylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.[1] Their inherent ring strain and three-dimensional character offer a distinct advantage over more traditional, linear, or larger cyclic scaffolds. The incorporation of an azetidine motif can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property space.[1]

tert-Butyl 3-carbamoylazetidine-1-carboxylate, featuring a Boc-protected nitrogen and a carboxamide group at the 3-position, represents a versatile intermediate for introducing the azetidine core into more complex molecules. The carbamoyl group can participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets, while the Boc protecting group allows for selective deprotection and further functionalization of the azetidine nitrogen. The azetidine-3-carboxamide substructure is particularly relevant in the design of inhibitors for enzymes such as Signal Transducer and Activator of Transcription 3 (STAT3), where it can serve as a key pharmacophoric element.[2][3][4]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound, based on its PubChem entry and computational predictions, is provided in the table below.[5]

| Property | Value | Source |

| PubChem CID | 21307329 | [5] |

| Molecular Formula | C₉H₁₆N₂O₃ | [5] |

| Molecular Weight | 200.24 g/mol | [5] |

| Monoisotopic Mass | 200.11609 Da | [5] |

| XLogP3-AA (Predicted) | -0.2 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 75.4 Ų | [5] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=O)N | [5] |

| InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | [5] |

Synthesis and Characterization

While a direct, published synthesis for this compound is not readily found, a robust synthetic strategy can be devised from commercially available precursors. The most logical and efficient pathway involves the controlled hydrolysis of the corresponding nitrile, tert-butyl 3-cyanoazetidine-1-carboxylate. This method is often preferred in industrial settings for its high yield and selectivity.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate from tert-Butyl 3-oxoazetidine-1-carboxylate

This procedure is adapted from established methods for the Strecker synthesis on related ketones.[6]

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is maintained below 25 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-cyanoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Nitrile Hydrolysis

This protocol utilizes a mild and effective method for converting nitriles to primary amides.

-

Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (0.2 equivalents) to the solution.

-

Slowly add hydrogen peroxide (30% aqueous solution, 3-5 equivalents) dropwise, maintaining the reaction temperature between 20-30 °C with cooling.

-

Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Expected Analytical Characterization

The structural confirmation of the final product would rely on a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a singlet for the tert-butyl protons at ~1.4 ppm. The azetidine ring protons would appear as multiplets in the range of 3.5-4.5 ppm. The amide protons (NH₂) would likely appear as two broad singlets between 5.5 and 7.5 ppm. |

| ¹³C NMR | Characteristic signals would include the carbonyl of the carbamate at ~156 ppm, the carbonyl of the amide at ~175 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the methyl carbons of the tert-butyl group at ~28 ppm. The azetidine ring carbons would resonate in the range of 35-55 ppm. |

| Mass Spectrometry (ESI-MS) | The positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 201.12. Adducts with sodium [M+Na]⁺ at m/z 223.10 may also be observed.[5] |

| HPLC | Purity would be assessed using reverse-phase HPLC. The compound is expected to be more polar than its nitrile precursor. |

Applications in Drug Discovery and Development

The azetidine-3-carboxamide moiety is a valuable pharmacophore in drug design. Its rigid structure helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

Role as a Bioisostere

The azetidine ring can be considered a bioisostere for other cyclic and acyclic structures. Its unique vectoral projection of substituents from the four-membered ring can present functional groups to a target protein in a spatially distinct manner compared to more common five- or six-membered rings. This can be exploited to optimize ligand-receptor interactions.

Application in STAT3 Inhibitor Design

Aberrant STAT3 signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][4] Several potent STAT3 inhibitors incorporate an azetidine-2-carboxamide scaffold.[2][3][4] By analogy, this compound serves as a crucial building block for novel 3-substituted azetidine carboxamides. The carboxamide group can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging in key interactions within the STAT3 SH2 domain.

Caption: Workflow for generating a library of STAT3 inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. While specific toxicity data for the target compound is not available, general guidelines for handling azetidine derivatives should be followed.[7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood, especially when working with volatile reagents or during reactions that may produce fumes.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important, albeit not widely cataloged, building block for medicinal chemistry. Its synthesis from readily available starting materials is achievable through established chemical transformations. The resulting azetidine-3-carboxamide scaffold holds significant potential for the development of novel therapeutics, particularly in the area of oncology with the design of STAT3 inhibitors. This guide provides the necessary foundational knowledge for researchers and drug development professionals to synthesize, characterize, and effectively utilize this versatile compound in their research endeavors.

References

-

PubChem. This compound. PubChem CID 21307329. [Link]

-

National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

-

ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

-

SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Supporting Information. [Link]

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

National Institutes of Health. Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? [Link]

-

ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

-

PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

-

PubMed. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

-

MDPI. tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. [Link]

-

ResearchGate. ¹H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl₃. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemos.de [chemos.de]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-carbamoylazetidine-1-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The small, strained ring of the azetidine nucleus has emerged as a privileged scaffold in modern medicinal chemistry, imparting unique three-dimensional character and advantageous physicochemical properties to bioactive molecules.[1][2] Within this important class of building blocks, tert-Butyl 3-carbamoylazetidine-1-carboxylate stands out as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. This technical guide delves into the discovery and origin of this versatile compound, providing a comprehensive overview of its synthesis and the chemical principles that underpin its preparation.

The Rise of the Azetidine Moiety: A Historical Perspective

The journey of azetidines in chemistry began in the late 19th century, though for many years they were regarded as mere chemical curiosities due to the inherent strain of the four-membered ring. A significant turning point came with the discovery of naturally occurring azetidine-2-carboxylic acid, which hinted at the biological relevance of this heterocyclic system. Over the decades, advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, paving the way for their exploration in drug discovery.[1][2] The incorporation of the azetidine motif has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity of drug candidates.[1][2]

The Emergence of this compound

While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in the public domain, its origin is intrinsically linked to the broader development and exploration of functionalized azetidines as pharmaceutical intermediates. The appearance of its key precursors, such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) and 1-Boc-3-cyanoazetidine (CAS 142253-54-1), in the chemical literature and patent landscape from the early 1990s onwards, suggests its synthesis and utility were established during this period as part of the growing interest in azetidine-based scaffolds.

The development of this specific molecule was likely driven by the need for a conformationally constrained beta-amino acid surrogate with a protected nitrogen and a primary amide functional group. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group, stable under a wide range of reaction conditions but readily removable under acidic conditions.[3] The 3-carbamoylazetidine core provides a rigid framework that can orient substituents in a precise manner for interaction with biological targets.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound is not a singular, linear path but rather a convergence of several well-established synthetic routes that create key intermediates. The primary approaches involve the preparation of either N-Boc-azetidine-3-carboxylic acid or N-Boc-3-cyanoazetidine, which are then converted to the final product.

Pathway A: From Carboxylic Acid

This is arguably the most common and direct route. It begins with the synthesis of 1-Boc-azetidine-3-carboxylic acid, which is then subjected to amidation.

Step-by-Step Protocol: Amidation of 1-Boc-azetidine-3-carboxylic acid

-

Activation of the Carboxylic Acid: To a solution of 1-Boc-azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent is added. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4]

-

Ammonia Addition: Gaseous ammonia is bubbled through the reaction mixture, or a solution of ammonia in an organic solvent (e.g., methanol, dioxane) is added. Alternatively, an ammonium salt like ammonium chloride can be used in the presence of a non-nucleophilic base.[5]

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by aqueous extraction to remove byproducts and unreacted reagents, followed by purification of the crude product, typically by column chromatography or recrystallization.

Pathway B: From Nitrile

An alternative strategy involves the synthesis of 1-Boc-3-cyanoazetidine, followed by its hydrolysis to the primary amide.

Step-by-Step Protocol: Hydrolysis of 1-Boc-3-cyanoazetidine

The hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions. Careful control of the reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: The nitrile is treated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of a limited amount of water. The reaction is typically performed at elevated temperatures.

-

Base-Catalyzed Hydrolysis: The nitrile is reacted with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The use of a peroxide, such as hydrogen peroxide, in the presence of a base can facilitate a milder conversion to the amide.

Synthesis of Key Precursors

The efficient synthesis of this compound is highly dependent on the availability of its key precursors.

Synthesis of 1-Boc-azetidine-3-carboxylic acid

This precursor is commonly prepared by the N-Boc protection of azetidine-3-carboxylic acid.[6]

| Reactants | Reagents | Solvent | Typical Yield | Reference |

| Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Methanol | High | [6] |

Experimental Protocol:

-

Azetidine-3-carboxylic acid is dissolved in a suitable solvent such as methanol.

-

A base, typically a tertiary amine like triethylamine, is added to neutralize the carboxylic acid and facilitate the reaction.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise or as a solution.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure, and the crude product is purified.

Synthesis of 1-Boc-3-cyanoazetidine

This intermediate can be prepared by the N-Boc protection of 3-cyanoazetidine.[7]

| Reactants | Reagents | Solvent | Typical Yield | Reference |

| 3-Cyanoazetidine hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane | High | [7] |

Experimental Protocol:

-

A suspension of 3-cyanoazetidine hydrochloride in a solvent like dichloromethane is treated with a base such as triethylamine to liberate the free amine.

-

Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature.

-

Upon completion, the reaction is worked up by washing with aqueous acid and brine.

-

The organic layer is dried and concentrated to afford the product.

The Role in Drug Discovery and Development

The utility of this compound as a building block is evident from its incorporation into a variety of drug candidates. For instance, it serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.[8][9] The rigid azetidine core helps to position other pharmacophoric groups in a defined orientation, leading to enhanced potency and selectivity. Recent studies have also explored azetidine amides as potent small-molecule inhibitors for targets such as STAT3.[10][11]

Conclusion

While the precise moment of its "discovery" may be embedded within the broader history of azetidine chemistry, the origin of this compound is clearly rooted in the strategic design of versatile building blocks for medicinal chemistry. Its synthesis, achievable through robust and scalable routes from either the corresponding carboxylic acid or nitrile, has solidified its importance in the drug discovery and development pipeline. As the demand for novel therapeutics with improved properties continues to grow, the application of this and other tailored azetidine derivatives is poised to expand, further cementing the role of this small, strained ring in shaping the future of medicine.

References

- Brotherton-Pleiss, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 699–724. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01614

- Brotherton-Pleiss, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018287/

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Available at: https://www.inno-pharmchem.

- Brovarskyi, V. et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/65968d2f592473b951c356f9

- ChemicalBook. (2023, July 24). 1-N-Boc-3-Azetidinecarboxylic acid. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB7123126_EN.htm

- Gao, Y. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823871/

- Ningbo Inno Pharmchem Co., Ltd. (2024, January 5). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-tert-butyl-3-oxoazetidine-1-carboxylate-in-modern-pharmaceutical-synthesis-187536.html

- Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299293

- Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38179294/

- ChemicalBook. (2023, July 24). 1-Boc-3-azetidinone. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5282384_EN.htm

- IndiaMART. (n.d.). Tert Butyl 3 Bromoazetidine 1 Carboxylate API Intermediate. Available at: https://www.indiamart.

- ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available at: https://www.chemicalbook.com/synthesis/177947-96-5.htm

- Butkevičius, E. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9920188/

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Available at: https://patents.google.

- Sigma-Aldrich. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/689582

- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate. Available at: https://patents.google.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Available at: https://patents.google.

- Aapptec. (n.d.). Boc-Azetidine-3-carboxylic acid. Available at: https://www.aapptec.com/product/boc-azetidine-3-carboxylic-acid-142253-55-2/

- Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.

- Sigma-Aldrich. (n.d.). N-Boc-Azetidine-3-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/bld/bld-00108

- ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: https://www.researchgate.net/publication/24213988_Synthesis_of_1-Boc-3-fluoroazetidine-3-carboxylic_Acid

- Butkevičius, E. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(19), 5988. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8510107/

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm

- Sabila, P. et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(3), 1837–1893. Available at: https://www.researchgate.

- ResearchGate. (n.d.). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. Available at: https://www.researchgate.net/publication/230784379_Synthesis_of_Novel_S-N-Boc-3-Pyrazolylalanine-Derived_a-Amino_Acids

- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: https://www.khanacademy.

- ResearchGate. (n.d.). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Available at: https://www.researchgate.net/publication/340702174_Regioselective_One-pot_Synthesis_of_N-FmocCbz_N%27%27-Boc_Protected_Indol-3-ylmethylhydrazines

- ChemicalBook. (2023, September 25). 1-Boc-3-Cyanoazetidine. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB8753238_EN.htm

- Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Available at: https://www.reddit.com/r/OrganicChemistry/comments/t3g1r8/why_is_boc_stable_to_hydrolysis_under_basic/

- Sigma-Aldrich. (n.d.). 1-(N-Boc)-3-cyanoazetidine. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/sx00238

- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

Synthesis of Boc-Protected Azetidine-3-Carboxamide: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations behind the synthetic pathway, focusing on the critical amide bond formation step. It offers a field-proven, step-by-step protocol, discusses the rationale for reagent selection, and provides insights into process optimization and characterization, aiming to equip researchers and drug development professionals with the knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable properties, including improved metabolic stability, enhanced binding affinity, and favorable physicochemical characteristics such as reduced lipophilicity and improved aqueous solubility. The constrained nature of the azetidine ring can also lock a molecule into a specific, biologically active conformation.

Specifically, azetidine-3-carboxamides are of significant interest as they can serve as constrained bioisosteres of larger, more flexible amide-containing structures. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is crucial for synthetic applications, as it prevents unwanted side reactions at the nitrogen atom during subsequent chemical transformations and can be readily removed under acidic conditions. This guide focuses on the direct and reliable synthesis of Boc-protected azetidine-3-carboxamide from its corresponding carboxylic acid.

The Core Transformation: Amide Bond Formation

The central challenge in the synthesis of Boc-protected azetidine-3-carboxamide lies in the efficient formation of the primary amide bond from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Direct reaction between a carboxylic acid and an amine (in this case, ammonia) to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the ammonia source.

Several classes of coupling reagents have been developed for this purpose, each with its own mechanism and advantages. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction conditions (temperature, solvent), and the need to minimize side reactions, particularly racemization if chiral centers are present.

Rationale for Reagent Selection

For the synthesis of a primary amide from a protected amino acid derivative like N-Boc-azetidine-3-carboxylic acid, a common and effective strategy involves the use of a carbodiimide coupling reagent in conjunction with an activating agent. This approach forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

-

Carbodiimide: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent choice. Its urea byproduct is water-soluble, which greatly simplifies purification through aqueous workup. This is a significant advantage over dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove completely.

-

Activating Agent: 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester. This two-step activation minimizes side reactions and is particularly effective at suppressing racemization, although racemization is not a concern for the achiral target molecule of this guide.

-

Ammonia Source: While anhydrous ammonia gas could be used, a more convenient and equally effective laboratory source is ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base.

-

Base: A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to deprotonate the ammonium chloride in situ, generating free ammonia as the nucleophile. DIPEA is often preferred due to its steric bulk, which reduces its nucleophilicity and minimizes potential side reactions.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is ideal for this type of coupling reaction as it can dissolve the starting materials and reagents and does not interfere with the reaction mechanism.

The overall transformation is depicted in the workflow below.

Caption: General workflow for the synthesis of Boc-azetidine-3-carboxamide.

Experimental Protocol: A Validated Approach

This protocol is adapted from established and reliable methods for amide bond formation, similar to those found in pharmaceutical synthesis patents. It provides a robust and reproducible procedure for the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxamide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Notes |

| 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | 201.22 g/mol | Starting material |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 25952-53-8 | 191.70 g/mol | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 g/mol | Activating agent |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | Ammonia source |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For extraction |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For extraction and chromatography |

| Saturated aqueous NaHCO₃ solution | - | - | For work-up |

| Brine (Saturated aqueous NaCl solution) | - | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-azetidine-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

-

Addition of Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), ammonium chloride (NH₄Cl, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 80% EtOAc/Hexanes) to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxamide as a white solid.

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Abstract

This document provides a detailed technical guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-carbamoylazetidine-1-carboxylate, a critical step in the synthesis of various pharmaceutically active compounds. We delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present validated, step-by-step protocols using trifluoroacetic acid (TFA), and offer expert insights into reaction optimization, work-up procedures, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of 3-Azetidinecarboxamide

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. Specifically, the 3-azetidinecarboxamide core is a key building block in the development of a wide range of therapeutic agents.[1][2] The Boc protecting group is frequently employed during the synthesis of these molecules to mask the reactive secondary amine of the azetidine ring, allowing for selective transformations at other positions.[3][4] The subsequent removal of the Boc group is a crucial final step to unveil the free amine, which is often essential for biological activity or further functionalization.

This guide focuses on the deprotection of this compound, providing a robust and reproducible methodology to obtain the desired 3-azetidinecarboxamide product in high yield and purity.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved under strong acidic conditions.[5] Trifluoroacetic acid (TFA) is the reagent of choice due to its high efficiency and the mild temperatures at which it can be employed.[5] The reaction proceeds through an acid-catalyzed elimination mechanism (E1).

The key steps are as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[6][7] This initial step activates the protecting group.

-

Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][7]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6][8]

-

Salt Formation: In the presence of excess TFA, the newly deprotected amine is protonated, forming its trifluoroacetate salt.[6][7]

It is crucial to note that the reaction should not be conducted in a closed system, as the evolution of carbon dioxide gas can lead to a pressure buildup.[3][6]

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

The following protocols have been optimized for the deprotection of this compound.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| This compound | ≥98% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | VWR Chemicals |

| Diethyl ether, anhydrous | ≥99.7% | EMD Millipore |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS reagent | LabChem Inc. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | BDH Chemicals |

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and generally applicable method for Boc deprotection.

Experimental Workflow:

Caption: Standard workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][9] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed (repeat 2-3 times).[7][10]

Work-up Procedures

The choice of work-up depends on the desired final product (the TFA salt or the free amine) and its physical properties.

Option A: Isolation of the TFA Salt

-

After concentrating the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

-

Add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[7]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Option B: Isolation of the Free Amine

-

After concentrating the reaction mixture, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.[7][11]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the free amine.

Quantitative Data Summary:

| Parameter | Recommended Range/Value | Notes |

| Substrate Conc. | 0.1–0.2 M in DCM | Higher concentrations are possible but may require more efficient stirring and cooling. |

| TFA Equivalents | 10–20 eq (or 20-50% v/v in DCM) | A large excess of TFA ensures the reaction goes to completion. The rate can have a second-order dependence on acid concentration.[7][12] |

| Temperature | 0 °C to Room Temperature | Initial cooling is recommended to control any exotherm. Most deprotections proceed efficiently at room temperature.[7] |

| Reaction Time | 1–2 hours | Monitor by TLC. Reaction times may vary based on scale and specific substrate batches. |

| Expected Yield | >95% (as TFA salt or free amine) | Yields are typically high for this transformation. |

Safety and Handling Precautions

Trifluoroacetic acid is a strong, corrosive acid and requires careful handling in a well-ventilated chemical fume hood at all times.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[14][15] A face shield may be necessary for larger scale operations.[14]

-

Exposure: TFA can cause severe skin and eye burns, and inhalation of vapors is harmful.[13][15] In case of skin contact, immediately wash the affected area with plenty of water.[13][15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13][16]

-

Storage: Store TFA in a tightly closed container in a designated acid cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[13][14]

-

Waste Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[13][15]

Troubleshooting and Expert Insights

-

Incomplete Reaction: If TLC analysis shows remaining starting material after the recommended reaction time, consider increasing the amount of TFA or extending the reaction time. Ensure the starting material is fully dissolved.

-

Oily Product: The TFA salt of the deprotected amine can sometimes be an oil rather than a solid.[17] If a solid is desired, attempting precipitation from different solvent systems or conversion to the HCl salt (using HCl in dioxane or ether) may yield a crystalline product.

-

Side Reactions: The primary byproduct of Boc deprotection is the tert-butyl cation, a reactive electrophile.[4] While the carbamoyl group in the target molecule is generally not susceptible to alkylation, this can be a concern with other sensitive functional groups. For substrates containing electron-rich aromatic rings or sulfur-containing residues, the addition of a scavenger (e.g., anisole or thioanisole) to the reaction mixture is recommended to trap the tert-butyl cation.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a highly efficient and reliable transformation. By following the detailed protocols and safety guidelines presented in this application note, researchers can consistently obtain high yields of the desired 3-azetidinecarboxamide product, a valuable intermediate in pharmaceutical research and development. Careful attention to the reaction mechanism, work-up procedure, and handling precautions will ensure a successful and safe synthetic outcome.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

-

Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

-

Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

-

National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Bright and Versatile Azetidinecarboxamide‐Based Fluorophore–Ligand Conjugates for High‐Resolution Cell Imaging. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. genscript.com [genscript.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. amherst.edu [amherst.edu]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. nj.gov [nj.gov]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. reddit.com [reddit.com]

Application Note: The Strategic Use of tert-Butyl 3-carbamoylazetidine-1-carboxylate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, saturated heterocycles have emerged as powerful tools for escaping "flatland" and introducing three-dimensional complexity into drug candidates. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and favorable physicochemical properties.[1][2][3] Its strained ring system presents a distinct vector for substituent placement, often leading to enhanced solubility, metabolic stability, and binding affinity compared to more conventional five- and six-membered rings.[1][4]

This application note provides a detailed guide for researchers on the strategic implementation of a key azetidine building block: tert-Butyl 3-carbamoylazetidine-1-carboxylate . We will explore its synthesis, core applications, and the underlying chemical principles that make it a valuable asset in drug discovery programs. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group for the azetidine nitrogen, while the 3-carbamoyl moiety provides a crucial hydrogen-bonding feature, enabling potent and selective interactions with biological targets.

Section 1: Physicochemical Properties and Characterization

Understanding the inherent properties of a building block is fundamental to its effective use. This compound is a non-planar, sp³-rich scaffold that can significantly improve the aqueous solubility and overall drug-like properties of a parent molecule.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[5] |

| Molecular Weight | 200.24 g/mol | PubChem[5] |

| Monoisotopic Mass | 200.11609 Da | PubChem[5] |

| XlogP3-AA (Predicted) | -0.2 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Appearance | Off-white to white crystalline powder | Commercial Suppliers |

Rationale for Use: The low predicted logP value (-0.2) indicates a high degree of polarity, which is a desirable trait for improving the solubility of lipophilic drug candidates. The presence of both hydrogen bond donors and acceptors in a constrained geometry allows for specific, high-affinity interactions within a protein binding pocket.

Section 2: Synthesis and Preparation

While this compound is commercially available, understanding its synthesis from common starting materials like N-Boc-3-azetidinone provides valuable context. The workflow involves a key Horner-Wadsworth-Emmons reaction followed by selective reduction and amidation. A more direct route involves the amidation of the corresponding ester.

Protocol 1: Synthesis via Amide Formation from Ester

This protocol outlines a common laboratory-scale synthesis from the corresponding methyl or ethyl ester.

Step-by-Step Methodology:

-

Reaction Setup : To a solution of tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) in methanol (0.2 M) in a sealed pressure vessel, add a 7 N solution of ammonia in methanol (10.0 eq).

-

Reaction Execution : Seal the vessel and heat the mixture to 80°C.

-

Causality Note: The use of a sealed vessel and elevated temperature is necessary to drive the amidation of the relatively unreactive ester with ammonia to completion. Methanol is a suitable solvent that dissolves both the starting material and the ammonia reagent.

-

-

Monitoring : Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 16-24 hours).

-

Work-up and Purification : Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the pure product.

-

Validation : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Visualization: Synthesis

Sources

Application Note: Enhancing Peptide Therapeutics with tert-Butyl 3-carbamoylazetidine-1-carboxylate

A Guide to Incorporation, Synthesis, and Conformational Control

Introduction: The Need for Conformational Constraint in Peptide Drug Design

Linear peptides, despite their therapeutic potential, often suffer from drawbacks such as low metabolic stability and poor binding affinity due to their inherent flexibility.[1][2] To overcome these limitations, medicinal chemists increasingly turn to conformationally restricted amino acids, which lock the peptide backbone into a specific, bioactive conformation.[3][4] This strategy enhances proteolytic resistance, improves target binding, and can increase cell permeability.[4][5]

This guide focuses on the application of a unique non-canonical building block, tert-Butyl 3-carbamoylazetidine-1-carboxylate . This molecule is a derivative of azetidine-3-carboxylic acid, featuring a carbamoyl (carboxamide) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.[6] Its rigid, four-membered ring structure serves as a powerful tool to introduce sharp turns and conformational stability into peptide scaffolds, making it an invaluable asset in peptidomimetic drug design.[3][5]

Physicochemical Properties and Handling

Understanding the properties of this building block is crucial for its successful application.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | [6] |

| CAS Number | 1254120-14-3 | [6] |

| Molecular Formula | C₉H₁₇N₃O₃ | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% | [6] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | [7] |

| Storage | Room temperature, desiccated | [6] |

The Azetidine Advantage: Mechanism of Conformational Control

The incorporation of azetidine-based amino acids introduces significant structural constraints compared to the more common five-membered proline ring.[8][9] The smaller, more planar four-membered ring of azetidine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more severely.[10] This rigidity can:

-

Induce β-turns: The 3-substituted azetidine moiety is a potent inducer of β-turn conformations, which are critical for mimicking the binding loops of natural proteins.[11]

-

Enhance Proteolytic Stability: The unnatural azetidine structure is not recognized efficiently by proteases, significantly increasing the peptide's half-life in biological systems.[10][12]

-

Improve Cyclization Efficiency: The turn-inducing nature of the azetidine scaffold can pre-organize a linear peptide for macrocyclization, often leading to dramatically improved yields for small cyclic peptides.[10][12]

// Add a descriptive edge A -> E [style=invis, minlen=2];

caption [label="Fig 1. Conformational effect of azetidine incorporation.", shape=plaintext, fontsize=10]; } .dot Caption: Azetidine ring induces a rigid turn in a peptide backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

The building block is designed for standard Boc-chemistry solid-phase peptide synthesis (SPPS).[5][13] The Boc group serves as the temporary N-terminal protection, which is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[14][15]

Key Considerations for Coupling

While the azetidine ring itself is a secondary amine, the steric environment around the carboxylic acid is less hindered than that of α,α-disubstituted amino acids.[16] Therefore, standard coupling reagents are generally effective. However, for optimal results and to overcome any potential steric hindrance, the use of high-reactivity onium salt-based reagents is recommended.[7]

| Coupling Reagent | Class | Rationale for Use |

| HATU | Aminium Salt | Highly reactive, rapid kinetics, and low racemization tendency. Excellent for sterically hindered couplings.[7] |

| HBTU | Aminium Salt | A reliable and cost-effective choice for routine and moderately difficult couplings. |

| PyBOP | Phosphonium Salt | Strong coupling reagent with high chemoselectivity, avoiding side reactions.[7] |

| COMU | Aminium Salt | Based on Oxyma Pure, shown to be highly efficient and superior to HOBt-based reagents.[17] |

Causality: The choice of a powerful coupling reagent like HATU or COMU is crucial because it ensures the rapid formation of a highly activated ester intermediate. This high reactivity overcomes the slightly reduced nucleophilicity of the N-terminal amine of the growing peptide chain and any steric bulk from the azetidine ring, driving the coupling reaction to completion and minimizing side reactions like racemization.[16]

Detailed Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporation

This protocol details the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA resin) with a deprotected N-terminus

-

This compound

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.

-

Pre-activation of Amino Acid:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the vessel containing the drained resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Reaction Monitoring:

-

Take a small sample of resin beads and wash thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another hour and re-test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Deprotection (for subsequent coupling):

-

To remove the Boc group from the newly added azetidine building block, treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute treatment.[15]

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

-

Neutralization:

-

Neutralize the resulting N-terminal trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF for 2 x 2 minutes.[15]

-

Wash again with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling cycle.

-

Protocol 2: Cleavage and Final Deprotection

Final cleavage from the resin and removal of side-chain protecting groups is typically achieved using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which is standard for Boc-SPPS.[13][15] The azetidine ring and its carbamoyl group are stable to these strong acid conditions.[10][12]

Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

Procedure (High HF Cleavage):

-

Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

-

Scavengers: Add a scavenger cocktail to the dried resin in a specialized HF reaction vessel. A common scavenger for peptides is anisole.

-

HF Cleavage: Cool the vessel to -10 °C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

-